1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid
Description
Properties
CAS No. |
1781010-80-7 |
|---|---|
Molecular Formula |
C10H14F3NO4 |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-8(2,3)18-7(17)14-4-9(5-14,6(15)16)10(11,12)13/h4-5H2,1-3H3,(H,15,16) |
InChI Key |
DSCMDSAJNUBTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Azabicyclo[1.1.0]butane Intermediate
The strain-release strategy leverages the high reactivity of 1-azabicyclo[1.1.0]butane (18), a strained bicyclic amine, to facilitate ring-opening reactions. This intermediate is synthesized from 1-amino-2,3-dibromopropane hydrobromide (17) via dehydrohalogenation using phenyllithium (PhLi) in tetrahydrofuran (THF) at -78°C. Subsequent treatment with acetonitrile (MeCN) and lithium bromide (LiBr) induces cyclization, yielding the bicyclic structure.
Key Reaction Conditions:
Halogenation and Trifluoromethylation
The strained bicyclic amine undergoes ring-opening with electrophilic halogen sources (e.g., iodine, bromine) to form 3-haloazetidines. For example, treatment with iodine in dichloromethane (DCM) produces tert-butyl 3-iodoazetidine-1-carboxylate (6). Trifluoromethylation is achieved via copper-mediated cross-coupling using trifluoromethylcopper (CF₃Cu) reagents or radical trifluoromethylation with Togni’s reagent.
Optimization Parameters:
-
Catalyst : CuCN·2LiCl enables efficient CF₃ transfer at -15°C.
-
Solvent : THF or DMF for radical reactions.
-
Yield : 68% for analogous trifluoromethylthiolation reactions.
Cyclization of β-Amino Acid Derivatives
β-Amino Acid Precursor Synthesis
Azetidine-3-carboxylic acid derivatives are synthesized from β-amino acids through cyclization. For instance, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine undergoes bromofluorination to introduce the 3-fluoro substituent. The imine group is reduced with lithium aluminum hydride (LiAlH₄), followed by acid-catalyzed cyclization to form the azetidine ring.
Critical Steps:
Boc Protection and Oxidation
The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding tert-butyl 3-fluoroazetidine-1-carboxylate. Oxidation of the 3-hydroxymethyl group to a carboxylic acid is performed using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions.
Reaction Metrics:
-
Oxidation Yield : 85–90% for analogous fluoroazetidine derivatives.
-
Temperature : 0–25°C to prevent Boc group cleavage.
Halogenation and Nucleophilic Trifluoromethylation
Synthesis of 3-Haloazetidine Intermediates
tert-Butyl 3-iodoazetidine-1-carboxylate (6) serves as a versatile intermediate for nucleophilic substitution. Prepared via iododecarboxylation of Boc-protected azetidine-3-carboxylic acid (15) using 1,3-diiodo-5,5-dimethylhydantoin under UV irradiation.
Experimental Data:
| Parameter | Value |
|---|---|
| Reagent | 1,3-Diiodo-5,5-dimethylhydantoin |
| Solvent | Acetonitrile |
| Yield | 75% |
| Temperature | 25°C (UV irradiation) |
Trifluoromethyl Group Introduction
The iodo intermediate undergoes nucleophilic displacement with trifluoromethylcopper (CF₃Cu) generated in situ from CF₃SiMe₃ and CuI. Alternatively, Ullmann-type coupling with CF₃I in the presence of a palladium catalyst achieves trifluoromethylation.
Comparative Analysis:
| Method | Yield | Conditions |
|---|---|---|
| CF₃Cu Coupling | 65% | THF, -15°C, 12 h |
| Palladium Catalysis | 55% | DMF, 80°C, 24 h |
Hydrolysis and Final Functionalization
Ester Hydrolysis to Carboxylic Acid
The trifluoromethylated azetidine ester is hydrolyzed under basic (NaOH/MeOH/H₂O) or acidic (HCl/H₂O) conditions. Basic hydrolysis at reflux for 4 hours quantitatively yields the carboxylic acid.
Hydrolysis Conditions:
-
Base : 2 M NaOH in methanol/water (1:1).
-
Acid : 6 M HCl in tetrahydrofuran.
Purification and Characterization
Final purification is performed via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, 10% MeOH/DCM). Characterization employs:
Challenges and Optimization Strategies
Competing Side Reactions
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It undergoes substitution reactions with various reagents, such as Grignard reagents and aryl boronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Research
Recent studies indicate that azetidine derivatives, including 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid, exhibit promising anticancer activity. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making these compounds suitable candidates for further development in cancer therapeutics.
| Study Reference | Findings |
|---|---|
| Demonstrated cytotoxic effects against various cancer cell lines. | |
| Identified as a potential lead compound for drug development targeting specific cancer pathways. |
Antimicrobial Activity
The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. The structural modifications provided by the tert-butoxycarbonyl and trifluoromethyl groups contribute to its activity profile.
| Study Reference | Findings |
|---|---|
| Exhibited significant inhibition of bacterial growth in vitro. | |
| Suggested mechanisms of action include disruption of bacterial cell wall synthesis. |
Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can be utilized to introduce various nucleophiles at the azetidine ring. |
| Deprotection Reactions | The tert-butoxycarbonyl group can be selectively removed under mild conditions to yield free amines or acids for further functionalization. |
Agrochemical Applications
The unique properties of this compound also lend themselves to applications in agrochemicals, particularly as intermediates in the synthesis of herbicides and pesticides. The trifluoromethyl group is often associated with increased herbicidal activity.
| Application Area | Findings |
|---|---|
| Herbicides | Preliminary studies indicate potential effectiveness against specific weed species. |
| Pesticides | Structural modifications may enhance target specificity and reduce environmental impact. |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including the compound , and evaluated their anticancer properties against human cancer cell lines. The results indicated that modifications at the trifluoromethyl position significantly enhanced cytotoxicity compared to non-fluorinated counterparts .
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of various azetidine derivatives, finding that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. This study highlighted the compound's potential as a lead for developing new antibiotics .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural analogs of 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid, highlighting substituent effects on molecular weight, polarity, and applications:
Notes:
- The trifluoromethyl group in the target compound increases molecular weight (est. ~275–280 g/mol) compared to non-halogenated analogs, while enhancing hydrophobicity (logP ~1.2–1.5) .
- Fluorinated derivatives (e.g., 3-fluoro, fluoromethyl) exhibit superior metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Biological Activity
1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid (CAS No. 1781010-80-7) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. The unique structure, featuring a trifluoromethyl group and a tert-butoxycarbonyl moiety, suggests interesting biological activities that warrant investigation.
- Molecular Formula : C₁₀H₁₄F₃NO₄
- Molecular Weight : 269.22 g/mol
- IUPAC Name : (2R,3R)-1-(tert-butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid
Biological Activity Overview
Research into the biological activity of this compound is limited, but preliminary studies indicate several potential areas of interest:
- Antitumor Activity : Initial studies suggest that azetidine derivatives may exhibit antitumor properties. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.
- Antimicrobial Properties : Compounds with similar structures have shown promise in antimicrobial assays. The azetidine ring could contribute to cell membrane disruption in bacteria.
- Enzyme Inhibition : Structural analogs of azetidine derivatives have demonstrated enzyme inhibitory activity, which could be explored further for this compound.
Antitumor Activity
A study investigating various azetidine derivatives revealed that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation.
Antimicrobial Testing
In vitro assays have been conducted on related azetidine compounds against common bacterial strains such as E. coli and S. aureus. Results indicated that compounds with similar functional groups showed varying degrees of antibacterial activity, suggesting that further exploration of this compound could yield beneficial results.
Enzyme Inhibition Studies
Molecular docking studies have been performed on azetidine derivatives to evaluate their binding affinity to various enzymes involved in cancer metabolism. Preliminary findings suggest that the compound may inhibit key metabolic pathways, which could be beneficial for cancer treatment protocols.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid?
The compound is synthesized via strain-release reactions using 1-azabicyclo[1.1.0]butane derivatives. A key step involves introducing the trifluoromethyl group and Boc-protection under controlled conditions. Optimizing reaction parameters (e.g., temperature, solvent, catalyst) can improve yields. For example, reductive amination of aldehydes with azetidine-3-carboxylic acid derivatives in methanol/acetic acid with NaBH3CN has achieved ~52% yields in related syntheses . Purification often involves column chromatography or recrystallization to isolate the product .
Basic: What analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : Confirms structural integrity (e.g., 1H/13C NMR for verifying substituents like Boc and trifluoromethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- HPLC : Assesses purity, especially for intermediates prone to side reactions .
Basic: What chemical reactions are feasible for modifying this compound?
The Boc group enables deprotection under acidic conditions (e.g., HCl/dioxane) for further functionalization. The trifluoromethyl group enhances electrophilicity, allowing nucleophilic substitution or cross-coupling reactions. Oxidation of the azetidine ring (e.g., with KMnO4) or reduction of carbonyl groups (e.g., LiAlH4) can modify reactivity .
Advanced: How does the trifluoromethyl group influence biological activity and metabolic stability?
The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and target binding. Its electron-withdrawing nature stabilizes the compound against enzymatic degradation, improving metabolic stability in vivo. Comparative studies show trifluoromethylated analogs exhibit prolonged half-lives in pharmacokinetic assays .
Advanced: How should researchers design structure-activity relationship (SAR) studies for derivatives?
Focus on:
- Core Modifications : Replace the azetidine ring with piperidine or pyrrolidine to assess ring size effects .
- Substituent Variation : Test halogenated or alkylated analogs to evaluate steric/electronic impacts on target binding .
- Functional Group Interconversion : Convert the carboxylic acid to esters or amides to modulate solubility and bioavailability .
Advanced: How can contradictions between in vitro and in vivo activity data be resolved?
Discrepancies often arise from differences in metabolic rates or bioavailability. Strategies include:
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways .
- Prodrug Design : Mask the carboxylic acid as an ester to improve absorption, with in vivo hydrolysis releasing the active form .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations with efficacy to refine dosing regimens .
Advanced: What mechanistic insights explain the compound’s interaction with biological targets?
The carboxylic acid moiety often chelates metal ions in enzyme active sites (e.g., zinc-dependent proteases). The trifluoromethyl group engages in hydrophobic interactions with binding pockets, as seen in receptor antagonism studies (e.g., sphingosine 1-phosphate receptor inhibitors) . Kinetic assays (e.g., surface plasmon resonance) can quantify binding affinities .
Advanced: How does the Boc group affect synthetic versatility?
The Boc group protects the amine during multi-step syntheses, preventing unwanted side reactions. It is selectively removed under mild acidic conditions, enabling sequential functionalization (e.g., peptide coupling or click chemistry) without disrupting the azetidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
